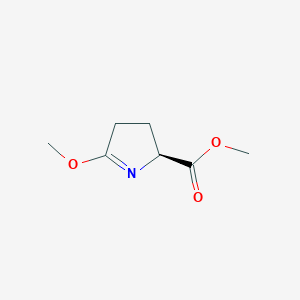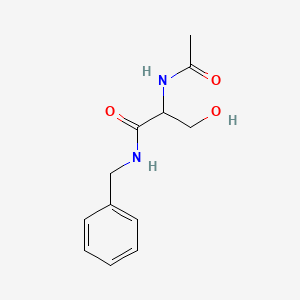
2-acetamido-N-benzyl-3-hydroxypropanamide
Descripción general
Descripción
2-acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula C12H16N2O3. It is an analog of a Chinese kinase inhibitor and has shown potential anticancer properties by inducing apoptosis in human cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 2-acetamido-N-benzyl-3-hydroxypropanamide is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell growth and division .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the phosphorylated proteins .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and division . The disruption of these pathways can lead to downstream effects such as the induction of apoptosis, or programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in human cancer cells . By inhibiting protein kinases and disrupting cell growth and division pathways, the compound triggers programmed cell death, reducing the number of cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Acetamido-N-benzyl-3-hydroxypropanamide has been shown to interact with protein kinases in human cancer cells . These interactions lead to the inhibition of the activity of these kinases, which are involved in cell growth and division .
Cellular Effects
The compound exerts its effects on various types of cells, particularly human cancer cells . This compound induces apoptosis in these cells by inhibiting the activity of protein kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to protein kinases, inhibiting their activity . This leads to changes in gene expression and ultimately induces apoptosis in human cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the reaction of a precursor compound with acetic anhydride in a suitable solvent . The precursor compound, typically (2R)-2-amino-N-benzyl-3-methoxypropanamide, is acetylated using acetic anhydride in the presence of a base and solvent to isolate the crude compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves chemical synthesis using standard organic chemistry techniques and purification processes to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-acetamido-N-benzyl-3-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, bases, and solvents such as methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of the precursor compound results in the formation of this compound .
Aplicaciones Científicas De Investigación
2-acetamido-N-benzyl-3-hydroxypropanamide has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity in the synthesis of related compounds.
Biology: Studied for its potential anticancer properties by inducing apoptosis in human cancer cells.
Medicine: Investigated as a related compound to lacosamide, which is used to treat epilepsy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-benzyl-3-methoxypropanamide: A precursor compound used in the synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide.
Lacosamide: A medication used to treat epilepsy, related to this compound.
2-acetylamino-N-benzyl-3-methoxypropanamide: Another related compound used in the synthesis of lacosamide.
Uniqueness
This compound is unique due to its potential anticancer properties and its role as a related compound to lacosamide. Its ability to induce apoptosis in human cancer cells by inhibiting protein kinases sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-acetamido-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
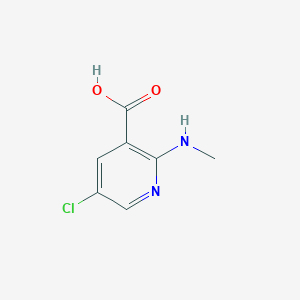
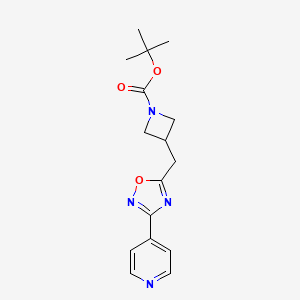
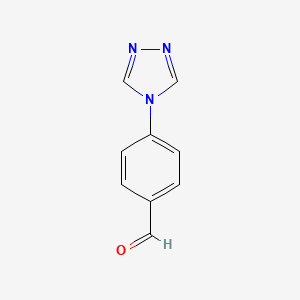
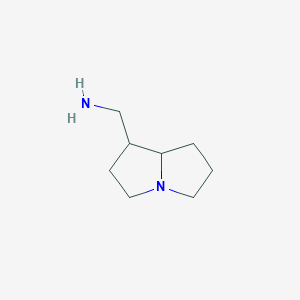
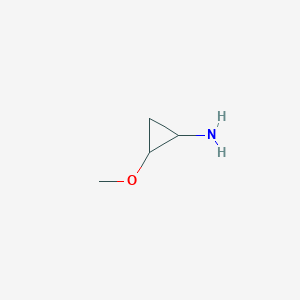
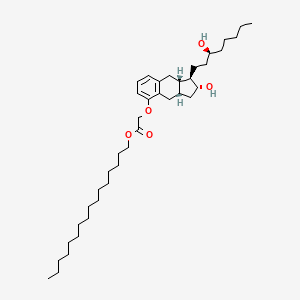

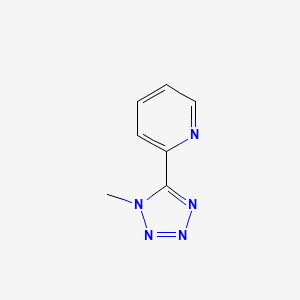
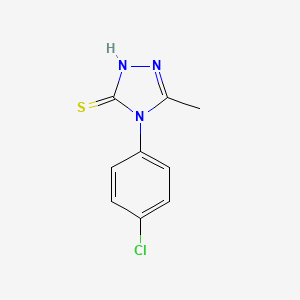
![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)
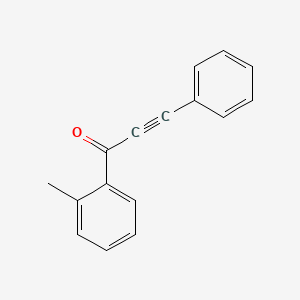

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
